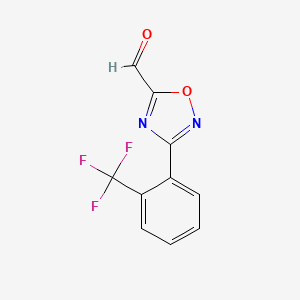

3-(2-(Trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carbaldehyde

Description

Systematic Nomenclature and Structural Identification

The compound is formally named 3-(2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carbaldehyde under IUPAC guidelines, reflecting its substitution pattern on the oxadiazole ring. Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 1707609-04-8 |

| Molecular Formula | C$${10}$$H$${5}$$F$${3}$$N$${2}$$O$$_{2}$$ |

| Molecular Weight | 242.15 g/mol |

The oxadiazole ring (a five-membered heterocycle with two nitrogen atoms and one oxygen atom) serves as the scaffold, with the trifluoromethyl (-CF$$_3$$) group attached to the phenyl ring at position 2 relative to the oxadiazole linkage. The carbaldehyde (-CHO) substituent at position 5 introduces electrophilic reactivity, enabling further synthetic modifications. Spectroscopic characterization typically employs $$^{1}\text{H}$$ NMR, $$^{13}\text{C}$$ NMR, and IR spectroscopy, with the aldehyde proton resonating near 10 ppm in $$^{1}\text{H}$$ NMR and a characteristic carbonyl stretch around 1700 cm$$^{-1}$$ in IR.

Historical Development of 1,2,4-Oxadiazole Derivatives in Organic Chemistry

1,2,4-Oxadiazoles emerged as critical motifs in medicinal and materials chemistry due to their stability, aromaticity, and capacity to engage in hydrogen bonding and π-stacking interactions. Early work in the mid-20th century focused on their synthesis via cyclization of amidoximes with carboxylic acid derivatives, a method still widely used today. The introduction of electron-withdrawing groups like trifluoromethyl (-CF$$3$$) to the oxadiazole system, as seen in this compound, gained prominence in the 1990s with advances in fluorination techniques and the recognition of -CF$$3$$ as a bioisostere for hydrophobic interactions in drug design.

Recent innovations include the use of 1,2,4-oxadiazoles as building blocks for metal-organic frameworks (MOFs) and fluorescent probes, leveraging their rigid geometry and electronic tunability. The carbaldehyde functional group in this compound further expands its utility as a precursor for Schiff base formation or nucleophilic addition reactions, enabling the construction of larger molecular architectures.

Significance of Trifluoromethyl Substituents in Heterocyclic Systems

The trifluoromethyl group confers unique physicochemical properties to heterocycles like 1,2,4-oxadiazoles. Its strong electron-withdrawing nature (-I effect) polarizes adjacent bonds, enhancing metabolic stability and resistance to oxidative degradation. In pharmaceutical contexts, -CF$$_3$$ groups improve lipophilicity and membrane permeability while minimizing undesired metabolic pathways, as seen in drugs such as Celecoxib and Riluzole.

In this compound, the -CF$$3$$ group at the phenyl ring’s ortho position induces steric and electronic effects that influence the molecule’s conformational flexibility and intermolecular interactions. Computational studies suggest that this substitution pattern enhances binding affinity to hydrophobic protein pockets, making the compound a candidate for enzyme inhibition studies. Additionally, the -CF$$3$$ group’s low polar surface area contributes to improved bioavailability compared to non-fluorinated analogs.

Structure

3D Structure

Properties

Molecular Formula |

C10H5F3N2O2 |

|---|---|

Molecular Weight |

242.15 g/mol |

IUPAC Name |

3-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carbaldehyde |

InChI |

InChI=1S/C10H5F3N2O2/c11-10(12,13)7-4-2-1-3-6(7)9-14-8(5-16)17-15-9/h1-5H |

InChI Key |

QPZMODZSWODRNJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NOC(=N2)C=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Yield | 87–97% | |

| Reaction Time | 0.5–6 hours | |

| Temperature | 80°C | |

| Activating Agent | T3P or EDC/DMAP |

Advantages : High yields, compatibility with diverse substituents.

Limitations : Requires expensive reagents (e.g., T3P) and anhydrous conditions.

Base-Induced Cyclodehydration of O-Acylamidoximes

Room-temperature cyclodehydration using tetrabutylammonium fluoride (TBAF) offers a solvent-efficient route:

Key Data:

Advantages : Avoids high temperatures and toxic solvents.

Limitations : Sensitivity of O-formylamidoximes to hydrolysis.

Vilsmeier Reagent-Mediated Synthesis

The Vilsmeier reagent (POCl₃/DMF) activates formic acid for direct cyclization:

Key Data:

Advantages : Scalability and minimal purification.

Limitations : Requires handling of corrosive POCl₃.

Oxidation of 5-Substituted 1,2,4-Oxadiazole Precursors

Post-synthetic modification via oxidation provides an alternative pathway:

Key Data:

Advantages : Flexibility in precursor design.

Limitations : Multi-step synthesis and moderate yields.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Temperature | Time | Cost Efficiency |

|---|---|---|---|---|

| Cyclocondensation (T3P/EDC) | 87–97 | 80°C | 0.5–6 h | Moderate |

| Base-Induced Cyclodehydration | 61–93 | 25°C | 1–12 h | High |

| Vilsmeier Reagent | 61–93 | 50–60°C | 2–4 h | Low |

| Oxidation of Precursors | 50–75 | 25–80°C | 6–24 h | Moderate |

Key Insights :

Chemical Reactions Analysis

Types of Reactions

3-(2-(Trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the presence of a trifluoromethyl group, which enhances its lipophilicity and biological activity. The molecular formula is , and it features an oxadiazole ring known for its stability and versatility in chemical reactions.

Anticancer Activity

Recent studies have highlighted the potential of 3-(2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carbaldehyde as an anticancer agent. For instance, derivatives of oxadiazoles have shown promising results against various cancer cell lines. A study demonstrated that compounds containing the oxadiazole moiety exhibited significant cytotoxic effects on glioblastoma cell lines through mechanisms involving apoptosis and DNA damage .

Table 1: Anticancer Activity of Oxadiazole Derivatives

| Compound | Cell Line | Percent Growth Inhibition (%) |

|---|---|---|

| 6h | SNB-19 | 86.61 |

| 6h | OVCAR-8 | 85.26 |

| 6h | NCI-H40 | 75.99 |

Antidiabetic Potential

The compound has also been investigated for its antidiabetic properties. In vivo studies using genetically modified Drosophila melanogaster models indicated that certain derivatives significantly reduced glucose levels, suggesting potential therapeutic applications for diabetes management .

Fluorescent Materials

The unique electronic properties of this compound make it suitable for use in fluorescent materials. The incorporation of trifluoromethyl groups has been shown to enhance the photophysical properties of oxadiazole derivatives, making them valuable in organic light-emitting diodes (OLEDs) and other optoelectronic applications .

Pesticidal Activity

Research has indicated that oxadiazole derivatives possess insecticidal properties. Compounds related to this compound have been evaluated for their effectiveness against agricultural pests. The introduction of trifluoromethyl groups has been linked to increased potency in disrupting pest physiology .

Table 2: Pesticidal Efficacy of Oxadiazole Compounds

| Compound | Target Pest | Efficacy (%) |

|---|---|---|

| Compound A | Spodoptera frugiperda | 75 |

| Compound B | Aphis gossypii | 68 |

Case Study 1: Anticancer Research

A study published in ACS Omega explored the synthesis and biological evaluation of newer N-Aryl-5-(trifluorophenyl)-1,3,4-oxadiazol-2-amines, revealing their significant anticancer activity against multiple cancer cell lines with varying degrees of inhibition .

Case Study 2: Antidiabetic Research

In a separate investigation focusing on the antidiabetic effects of oxadiazoles, researchers found that specific compounds not only lowered glucose levels but also improved insulin sensitivity in diabetic models . This research underscores the therapeutic potential of these compounds in managing diabetes.

Mechanism of Action

The mechanism by which 3-(2-(Trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carbaldehyde exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to interact with biological molecules, potentially affecting various pathways and processes . The oxadiazole ring can also play a role in stabilizing the compound and facilitating its interactions with target molecules .

Comparison with Similar Compounds

Structural Analogs with Trifluoromethylphenyl Substitutions

Key structural analogs differ in substituent positions and functional groups:

Key Insights :

Fluorinated vs. Non-Fluorinated Analogs

Key Insights :

- The trifluoromethyl group in the target compound provides stronger electron-withdrawing effects than monofluorophenyl groups, stabilizing the oxadiazole ring and enhancing interaction with electron-rich biological targets .

Comparison with Other Heterocyclic Cores

Key Insights :

- Oxadiazole vs. Oxazole : The 1,2,4-oxadiazole core in the target compound is more electron-deficient, favoring π-π stacking interactions in drug-receptor binding .

Biological Activity

3-(2-(Trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carbaldehyde is a compound that belongs to the oxadiazole class, known for its diverse biological activities. The presence of the trifluoromethyl group enhances its pharmacological properties, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer potential, antimicrobial effects, and other therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C10H6F3N3O

- Molecular Weight : 253.17 g/mol

- SMILES Notation : Cc1cc(C(=O)N=N)c(c(c1)C(F)(F)F)N=N

Anticancer Activity

Research indicates that compounds containing the oxadiazole scaffold exhibit significant anticancer properties. The mechanisms of action include:

- Inhibition of Enzymes : Oxadiazole derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDACs). For instance, studies have reported IC50 values as low as 8.2 nM for certain oxadiazole derivatives against HDAC-1 .

- Cell Line Studies : Various studies have tested the cytotoxic effects of oxadiazole derivatives on different cancer cell lines. For example, a study demonstrated that a series of 1,3,4-oxadiazole derivatives exhibited potent antiproliferative activity against breast cancer cell lines with IC50 values ranging from 10 to 30 µM .

Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives is noteworthy. Compounds similar to this compound have shown effectiveness against various bacterial strains.

- Mechanism : The antimicrobial action is believed to stem from the ability of these compounds to disrupt bacterial cell membranes and inhibit essential metabolic processes.

- Case Studies : A study highlighted that specific oxadiazole derivatives exhibited significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the range of 15–30 µg/mL .

Other Therapeutic Applications

Beyond anticancer and antimicrobial activities, oxadiazole derivatives have been explored for several other therapeutic effects:

- Anti-inflammatory Properties : Some studies indicate that these compounds can reduce inflammation by inhibiting pro-inflammatory cytokines .

- Anticonvulsant Effects : Research has also suggested anticonvulsant properties for certain oxadiazole derivatives, with some compounds showing efficacy comparable to standard anticonvulsant medications .

Data Summary

| Activity Type | IC50/MIC Values | Target/Mechanism |

|---|---|---|

| Anticancer | 8.2 nM (HDAC-1) | Inhibition of HDACs and other enzymes |

| Antimicrobial | 15–30 µg/mL | Disruption of bacterial cell membranes |

| Anti-inflammatory | N/A | Inhibition of pro-inflammatory cytokines |

| Anticonvulsant | N/A | Modulation of neurotransmitter release |

Q & A

Q. What are the optimal synthetic routes for preparing 3-(2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carbaldehyde?

- Methodological Answer : A common approach involves cyclocondensation of a nitrile precursor with hydroxylamine, followed by oxidation to introduce the carbaldehyde group. For example, analogous oxadiazole derivatives are synthesized via Vilsmeier-Haack reactions using POCl₃/DMF to form carbaldehyde functionalities . Alternatively, ester hydrolysis (e.g., ethyl ester intermediates) with strong acids or bases can yield the aldehyde group, as seen in related trifluoromethylphenyl-oxadiazole esters . Key steps include refluxing in anhydrous solvents (e.g., THF or DCM) and purification via column chromatography (silica gel, hexane/ethyl acetate).

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : Monitor purity using a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) .

- NMR : Confirm the trifluoromethyl group via ¹⁹F NMR (δ ~ -60 ppm) and aldehyde proton in ¹H NMR (δ ~10 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula (C₁₀H₆F₃N₂O₂; exact mass calculated: 258.04) .

Q. What are the critical challenges in stabilizing the carbaldehyde group during synthesis?

- Methodological Answer : The aldehyde group is prone to oxidation or degradation. Strategies include:

- Conducting reactions under inert atmospheres (N₂/Ar) .

- Using mild oxidizing agents (e.g., MnO₂) instead of strong oxidizers.

- Storing the compound at low temperatures (-20°C) in amber vials to prevent light-induced decomposition .

Advanced Research Questions

Q. How does the electronic effect of the trifluoromethyl group influence the reactivity of the oxadiazole ring?

- Methodological Answer : The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the oxadiazole ring, facilitating nucleophilic substitutions. Computational studies (DFT calculations) can map electron density distribution, while Hammett constants (σₚ ≈ 0.54 for CF₃) quantify substituent effects . Experimentally, reactions with amines or thiols under basic conditions (e.g., K₂CO₃ in DMF) can demonstrate reactivity trends .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer : Discrepancies in NMR or IR spectra often arise from tautomerism or solvent interactions. For example:

Q. How can this compound be functionalized for biological activity screening?

- Methodological Answer : The aldehyde group allows for Schiff base formation with amines, enabling conjugation to pharmacophores. For instance:

Q. What role does crystallography play in understanding its solid-state properties?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals molecular packing and hydrogen-bonding networks. For example, related oxadiazoles exhibit π-π stacking between aromatic rings and C=O···H interactions, impacting solubility and melting points (e.g., mp 131–133°C for analogous carbaldehydes) . SCXRD data collection requires slow evaporation from dichloromethane/hexane mixtures .

Methodological Notes

- Synthesis Optimization : Adjust reaction stoichiometry (e.g., 1.2 equiv. of hydroxylamine) to minimize byproducts .

- Advanced Characterization : Use dynamic light scattering (DLS) to assess aggregation in solution-phase studies .

- Computational Tools : Employ molecular docking (AutoDock Vina) to predict binding affinities for drug-design applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.